molecular formula C7H10N2OS B6180273 2-methylbenzene-1-sulfonoimidamide CAS No. 2624134-63-8

2-methylbenzene-1-sulfonoimidamide

Cat. No.: B6180273
CAS No.: 2624134-63-8
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylbenzene-1-sulfonoimidamide is an organosulfur compound with the molecular formula C7H10N2OS. It is a derivative of sulfonimidamide, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzene-1-sulfonoimidamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzene compounds .

Scientific Research Applications

2-methylbenzene-1-sulfonoimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes containing sulfur groups. The compound can inhibit the activity of these enzymes by forming stable complexes with the sulfur atoms, thereby blocking their catalytic function. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylbenzene-1-sulfonoimidamide is unique due to its specific combination of a sulfonyl group with an imidamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2624134-63-8

Molecular Formula

C7H10N2OS

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.